(3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol (3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol
Brand Name: Vulcanchem
CAS No.: 618441-82-0
VCID: VC16139855
InChI: InChI=1S/C17H15ClN2O/c1-12-4-2-3-5-16(12)20-10-14(11-21)17(19-20)13-6-8-15(18)9-7-13/h2-10,21H,11H2,1H3
SMILES:
Molecular Formula: C17H15ClN2O
Molecular Weight: 298.8 g/mol

(3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol

CAS No.: 618441-82-0

Cat. No.: VC16139855

Molecular Formula: C17H15ClN2O

Molecular Weight: 298.8 g/mol

* For research use only. Not for human or veterinary use.

(3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol - 618441-82-0

Specification

CAS No. 618441-82-0
Molecular Formula C17H15ClN2O
Molecular Weight 298.8 g/mol
IUPAC Name [3-(4-chlorophenyl)-1-(2-methylphenyl)pyrazol-4-yl]methanol
Standard InChI InChI=1S/C17H15ClN2O/c1-12-4-2-3-5-16(12)20-10-14(11-21)17(19-20)13-6-8-15(18)9-7-13/h2-10,21H,11H2,1H3
Standard InChI Key BNXIVHARTOHYBV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO

Introduction

(3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol is an organic compound featuring a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound is characterized by the presence of a chlorophenyl group and a tolyl group, which contribute to its chemical properties and potential biological activities. The molecular formula of this compound is C17H15ClN2O, indicating it contains 15 carbon atoms, 14 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom.

Synthesis Methods

The synthesis of (3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol typically involves multi-step organic synthesis techniques. Common methods include refluxing, distillation, and chromatography for purification. These techniques leverage standard organic chemistry principles to form the desired compound.

Biological Activities

Pyrazole derivatives, including (3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol, are known for their diverse pharmacological effects. These effects are attributed to the ability of the compound to interact with various biological targets, including enzymes and receptors. The unique combination of functional groups in this compound may enhance its biological activity compared to similar compounds.

CompoundStructural FeaturesBiological Activity
(3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanolChlorophenyl, tolylPotential pharmacological effects
1-(4-Chlorophenyl)-3-methylpyrazoleChlorophenyl, methylAnti-inflammatory
3-(2-Methylphenyl)-1H-pyrazoleMethylphenylAntimicrobial
5-(4-Methoxyphenyl)-1H-pyrazoleMethoxyphenylAntitumor

Research Findings and Applications

Interaction studies involving (3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol focus on understanding its binding affinity and activity against biological targets. Techniques such as spectroscopy and chromatography are used to elucidate the mechanism of action and optimize the compound for further development. The applications of this compound extend across various fields, including medicine and agriculture, due to its potential pharmacological profiles.

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